1-(3,4-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-ethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with 4-ethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the 4-ethylbenzenesulfonyl group.
4-(4-Ethylbenzenesulfonyl)piperazine: Lacks the 3,4-dichlorophenyl group.
1-(3,4-Dichlorophenyl)-4-(4-methylbenzenesulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-(3,4-DICHLOROPHENYL)-4-(4-ETHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the 3,4-dichlorophenyl and 4-ethylbenzenesulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20Cl2N2O2S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-2-14-3-6-16(7-4-14)25(23,24)22-11-9-21(10-12-22)15-5-8-17(19)18(20)13-15/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
SYMAKYCDSXLEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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